(Methoxymethyl)triphenylphosphonium bromide
Overview
Description
(Methoxymethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C20H20BrOP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a methoxymethyl moiety. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane, a useful methylenating reagent .
Mechanism of Action
Target of Action
The primary target of (Methoxymethyl)triphenylphosphonium bromide is aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
This compound interacts with its targets through a process known as the Wittig Reaction . This reaction involves the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt . The geometry of the resulting alkene depends on the reactivity of the ylide .
Biochemical Pathways
The Wittig Reaction, facilitated by this compound, affects the biochemical pathway involving the conversion of aldehydes and ketones to alkenes . This can have downstream effects on various metabolic processes that involve these compounds.
Result of Action
The primary molecular effect of this compound’s action is the formation of alkenes from aldehydes or ketones . This can lead to changes in the concentrations of these compounds in the cell, potentially affecting various cellular processes.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, the presence of strong bases can affect the reactivity of the ylide in the Wittig Reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methoxymethyl)triphenylphosphonium bromide is typically synthesized by the reaction of triphenylphosphine with methoxymethyl bromide. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{OCH}_2\text{Br} \rightarrow \text{Ph}_3\text{PCH}_2\text{OCH}_3\text{Br} ] This reaction is usually carried out in an inert atmosphere at room temperature to prevent any unwanted side reactions .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature .
Chemical Reactions Analysis
Types of Reactions: (Methoxymethyl)triphenylphosphonium bromide primarily undergoes substitution reactions. It is a key reagent in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. The general reaction mechanism involves the formation of a phosphonium ylide, which then reacts with the carbonyl compound to produce the desired alkene .
Common Reagents and Conditions:
Reagents: Strong bases such as butyllithium or sodium hydride are commonly used to generate the phosphonium ylide from this compound.
Major Products: The major products formed from these reactions are alkenes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Comparison with Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the methoxymethyl group.
(Bromomethyl)triphenylphosphonium bromide: This compound has a bromomethyl group instead of a methoxymethyl group.
Uniqueness: (Methoxymethyl)triphenylphosphonium bromide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of specific alkenes .
Properties
IUPAC Name |
methoxymethyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCGROPYCGRERZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378616 | |
Record name | (Methoxymethyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33670-32-5 | |
Record name | (Methoxymethyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33670-32-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (methoxymethyl)triphenylphosphonium bromide in the synthesis of capsaicin-like molecules and why is this significant?
A1: this compound is a key reagent in the synthesis of capsaicin-like molecules. It acts as a Wittig reagent, reacting with aldehydes to form specific alkenes. [, ] This is particularly useful in these studies because it allows for the controlled introduction of a methoxyethene side chain. This side chain can then be further manipulated through acid-catalyzed cyclization to form the desired complex aromatic structures found in capsaicin-like molecules. [] This is significant because capsaicinoids are known for their biological activity, particularly as agonists of the TRPV1 receptor, which is involved in pain sensation. [] Therefore, the ability to efficiently synthesize these molecules opens avenues for developing new analgesics.
Q2: Can you give a specific example from the research of how this compound is used?
A2: Certainly. In one of the studies, researchers used this compound to react with 4-benzyloxy-3-methoxybenzaldehyde. [] This reaction created a new carbon-carbon double bond, introducing the methoxyethene group. Following this step, acid hydrolysis was used to transform the product into (4-benzyloxy-3-methoxyphenyl)acetaldehyde. This aldehyde is a valuable precursor for further synthesis of various capsaicin-like molecules. []
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